1-(3,5-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid
Description
1-(3,5-Dichlorobenzyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a 3,5-dichlorobenzyl substituent at the N1 position and a carboxylic acid group at the C4 position. The compound’s structure combines a heterocyclic pyrazole core with a halogenated aromatic moiety, making it a candidate for applications in medicinal chemistry and materials science. Its molecular formula is C₁₁H₈Cl₂N₂O₂, with a molecular weight of 283.10 g/mol.
Properties
IUPAC Name |
1-[(3,5-dichlorophenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-9-1-7(2-10(13)3-9)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIKRANPMSAPSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as dichlorobenzyl alcohol, have been found to act as mild antiseptics with a broad spectrum for bacterial and virus associated with mouth and throat infections.
Mode of Action
It is suggested that the local anesthetic action of dichlorobenzyl alcohol, a compound with a similar structure, is due to a reduced sodium channel blockade. The antiseptic mechanism of action is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins.
Biochemical Pathways
Compounds with similar structures have been associated with the hydrolysis of extracellular lysophosphatidylcholine (lpc) into lysophosphatidic acid (lpa), which can induce various responses, such as cell proliferation, migration, and cytokine production, through six g protein-coupled receptors.
Pharmacokinetics
Dichlorobenzyl alcohol, a compound with a similar structure, is released almost immediately from its formulation and reaches peak concentration after 3-4 minutes. The concentration in saliva after 120 minutes represents about 50% of the administered dose.
Result of Action
Compounds with similar structures have been associated with the treatment of mouth and throat infections.
Action Environment
It is known that the success of suzuki–miyaura cross-coupling, a reaction involving similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent.
Biological Activity
1-(3,5-Dichlorobenzyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical structure of 1-(3,5-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid can be represented as follows:
- Molecular Formula : C₁₃H₈Cl₂N₂O₂
- Molecular Weight : 303.12 g/mol
The presence of dichlorobenzyl and carboxylic acid functional groups contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds within the pyrazole class, particularly those with halogen substitutions like dichlorobenzyl, exhibit significant biological activities. Key areas of interest include:
- Anti-inflammatory Activity : Studies have shown that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating potential use in treating inflammatory diseases .
- Antimicrobial Properties : Pyrazole derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, including xanthine oxidoreductase (XOR), which is relevant for conditions like gout and hyperuricemia .
The mechanisms through which 1-(3,5-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid exerts its biological effects typically involve:
- Binding to Enzymes : The compound interacts with active sites on enzymes, potentially altering their activity. For instance, it may inhibit enzymes linked to inflammatory pathways.
- Modulation of Signaling Pathways : By influencing various signaling cascades associated with inflammation and cellular proliferation, the compound can impact disease progression .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory properties of various pyrazole derivatives, 1-(3,5-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid was shown to significantly reduce inflammation markers in a carrageenan-induced edema model in rats. The compound demonstrated comparable efficacy to indomethacin, a standard anti-inflammatory drug .
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of pyrazole derivatives against common pathogens. The results indicated that 1-(3,5-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Computational and Experimental Insights
- Docking Studies : For dichlorobenzyl-containing compounds, chlorine position (3,5 vs. 2,4/2,6) significantly affects hydrogen-bond distances and π–π interactions with residues like Tyr201 and Gln215 .
- Thermodynamic Stability : The 3,5-dichloro configuration in the target compound may offer optimal van der Waals contacts and dipole interactions compared to other isomers.
Preparation Methods
General Synthetic Strategy
The preparation of 1-(3,5-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid generally follows these key steps:
- Formation of the pyrazole ring system via cyclization of appropriate β-diketone or β-ketoester precursors with hydrazine derivatives.
- Introduction of the 3,5-dichlorobenzyl substituent through nucleophilic substitution or alkylation on the pyrazole nitrogen.
- Functional group transformations such as ester hydrolysis to yield the carboxylic acid.
Preparation of Pyrazole-4-carboxylic Acid Core
A common approach involves the cyclization of β-ketoesters or β-diketones with methylhydrazine or substituted hydrazines. For example, alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters are synthesized by:
- Claisen condensation of alkyl difluoroacetates to form β-ketoesters.
- Acidification of the sodium enolate intermediate using carbonic acid generated in situ (CO₂ + H₂O).
- Ring closure via reaction with methylhydrazine in a two-phase system with weak bases like sodium carbonate or potassium carbonate, yielding pyrazole esters with high regioselectivity and yield (75–80%).
This method emphasizes mild conditions, control of pH (5–7), and temperature (−20°C to 5°C) to optimize yield and purity.
Introduction of 3,5-Dichlorobenzyl Group
The 3,5-dichlorobenzyl substituent is typically introduced by alkylation of the pyrazole nitrogen using 3,5-dichlorobenzyl halides under basic conditions. Although specific procedures for this exact substitution are scarce in the public domain, related patents describe:
- Using potassium carbonate as a base in polar aprotic solvents (e.g., diethylene glycol dimethyl ether).
- Heating the mixture to 100–120°C for several hours to achieve substitution.
- Subsequent work-up involves filtration of salts, solvent removal under reduced pressure, and purification.
This alkylation step is crucial for obtaining the desired N-substituted pyrazole intermediate.
Hydrolysis to Carboxylic Acid
Ester intermediates formed during synthesis are hydrolyzed to the corresponding carboxylic acid by:
- Acidic or basic hydrolysis, often under reflux conditions.
- Acidification and precipitation of the carboxylic acid.
- Filtration and recrystallization to enhance purity.
For example, hydrolysis of pyrazole carboxylic acid esters followed by acidification with hydrochloric acid at low temperature (10–15°C) yields the target pyrazole-4-carboxylic acid with high purity (>99%).
Process Improvements and Purity Considerations
Recent developments focus on improving yield and reducing isomeric impurities:
- Using 2,2-difluoroacetyl halides as starting materials for better control of regioselectivity.
- Employing catalysts during condensation/cyclization to enhance reaction efficiency.
- Controlling reaction temperature and pH to minimize by-products.
- Recrystallization from aqueous ethanol solutions to achieve chemical purity above 99.5% with yields around 75–78%.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Claisen Condensation | Alkyl difluoroacetate, base (Na/K carbonate), CO₂/H₂O | Formation of β-ketoester intermediate |
| 2 | Acidification | Carbonic acid generated in situ (CO₂ + H₂O), pH 5–7 | Conversion to acid intermediate |
| 3 | Cyclization (Ring Closure) | Methylhydrazine, weak base (Na₂CO₃/K₂CO₃), low temp | Pyrazole ring formation, high regioselectivity |
| 4 | N-Alkylation | 3,5-Dichlorobenzyl halide, K₂CO₃, diethylene glycol dimethyl ether, 100–120°C | Introduction of 3,5-dichlorobenzyl group |
| 5 | Hydrolysis and Acidification | Acid/base hydrolysis, HCl acidification, low temp | Conversion to carboxylic acid, precipitation |
| 6 | Purification | Recrystallization from aqueous ethanol | High purity (>99.5%), removal of isomers |
Representative Research Findings
- The use of weak bases (e.g., sodium carbonate) in aqueous-organic two-phase systems significantly improves regioselectivity and reduces undesired isomers during pyrazole ring formation.
- Alkylation with potassium carbonate in high-boiling polar aprotic solvents allows efficient substitution of the pyrazole nitrogen with 3,5-dichlorobenzyl groups.
- Controlled hydrolysis and acidification steps yield the carboxylic acid with high purity, minimizing the need for multiple recrystallizations.
- Process optimization, including the use of catalysts and temperature control, enhances yield up to approximately 78% with purity exceeding 99.5%.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
